3-(1-Ethyl-1H-pyrazol-5-yl)piperidine
Description
3-(1-Ethyl-1H-pyrazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 1-ethylpyrazole moiety. Piperidine, a six-membered saturated ring containing one nitrogen atom, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to modulate pharmacokinetic properties. The pyrazole group, a five-membered aromatic ring with two adjacent nitrogen atoms, introduces additional hydrogen-bonding capabilities and electronic effects.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(2-ethylpyrazol-3-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-2-13-10(5-7-12-13)9-4-3-6-11-8-9/h5,7,9,11H,2-4,6,8H2,1H3 |
InChI Key |
OGUJKGUNXIQOSS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution and cyclization of starting materials such as 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis . This method is advantageous as it avoids the use of highly toxic or expensive reagents, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
3-(1-Ethyl-1H-pyrazol-5-yl)piperidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
3-(1-Ethyl-1H-pyrazol-5-yl)piperidine features a piperidine ring fused with a pyrazole moiety, enhancing its biological activity. The presence of the nitrogen atoms in both rings contributes to its unique chemical properties, making it a valuable candidate for drug development.
Medicinal Chemistry Applications
Inhibition of Soluble Epoxide Hydrolase (sEH)
One of the primary biological activities of 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine is its inhibition of soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acid epoxides. Inhibition of sEH has been linked to various beneficial effects, including:
- Reduced Blood Pressure : Studies indicate that compounds inhibiting sEH can lead to lower blood pressure levels, making them potential candidates for antihypertensive therapies.
- Anti-inflammatory Effects : The modulation of metabolic pathways related to fatty acids suggests that this compound could have anti-inflammatory properties, which are crucial in treating conditions such as arthritis and cardiovascular diseases.
Synthesis and Derivatives
Several synthetic methods have been developed for producing 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine. These methods allow for the creation of various derivatives that can enhance or modify its biological activity. For example, modifications to either the piperidine or pyrazole moieties can significantly influence selectivity towards sEH and overall potency.
Case Studies
Case Study 1: Antihypertensive Properties
In a controlled study, researchers evaluated the antihypertensive effects of 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine on hypertensive rat models. The compound showed significant reductions in systolic blood pressure compared to control groups, suggesting its potential as a therapeutic agent for hypertension.
Case Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory effects of the compound in vitro using human endothelial cells. Results indicated that treatment with 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine led to decreased expression of inflammatory cytokines, supporting its role as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-1H-pyrazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine-protein kinase ABL1, which plays a role in cell signaling and cancer progression . The compound’s structure allows it to bind to these targets effectively, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Piperidine and Heterocyclic Substituents
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
- Structure : These compounds (e.g., 22–28 in ) feature a tetrazole ring linked to piperidine via a ketone group.
- The ethanone linker introduces a carbonyl group, enhancing polarity and altering electronic properties compared to the direct C–N bond in 3-(1-ethylpyrazol-5-yl)piperidine.
- Synthesis : Requires multi-step reactions involving sodium azide, triethyl orthoformate, and chloroacetyl chloride .
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Structure : A pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with piperidine and pyrazole groups at positions 3 and 6, respectively ().
- Key Differences: The pyridazine core introduces aromaticity and planar geometry, contrasting with the non-aromatic piperidine ring in the target compound. The pyrazole is attached to pyridazine rather than directly to piperidine, altering electronic conjugation and steric effects.
- Synthesis : Achieved via azolylpyridazine chemistry, involving cyclization or coupling reactions .
- Applications : Pyridazine derivatives are explored for kinase inhibition and antimicrobial activity, highlighting divergent biological roles compared to simpler piperidine-pyrazole systems .
Piperidine vs. Piperazine Derivatives
- Example Compounds: 8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline (piperidine derivative). 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline (piperazine derivative) .
- Key Differences :
- Piperazine (two nitrogen atoms) is more basic and polar than piperidine (one nitrogen), affecting solubility and receptor interactions.
- Crystal packing studies show piperidine derivatives form C–H⋯H interactions, while piperazine derivatives exhibit stronger dispersion forces due to increased polarity .
- Implications for Target Compound : The single nitrogen in piperidine may enhance lipophilicity and blood-brain barrier penetration compared to piperazine analogues.
Pharmacologically Active Piperidine Derivatives
ABT-239 (Histamine H3 Receptor Antagonist)
- Structure : 1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine ().
- Key Differences: A linear propoxypropyl chain replaces the pyrazole group, emphasizing hydrophobic interactions over hydrogen bonding.
- Activity: ABT-239 demonstrates nanomolar affinity for H3 receptors, suggesting that substituent bulk and halogenation critically influence receptor selectivity .
FAAH Inhibitors with Benzylidene Piperidine Scaffolds
Physicochemical and Structural Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
